3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the linear formula C5H2BrClN4 . It has a molecular weight of 233.45 . This compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is 1S/C5H2BrClN4/c6-3-2-1-8-5(7)9-4(2)11-10-3/h1H,(H,8,9,10,11) . This indicates that the compound contains a pyrazolo[3,4-d]pyrimidine core with bromine and chlorine substituents .Chemical Reactions Analysis
Pyrimidine derivatives, including 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine, have been studied for their anticancer activity . The structure-activity relationship (SAR) of these compounds has been explored, with modifications to the pyrimidine core leading to different biological activities .Scientific Research Applications
- Application : 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine has been investigated as a kinase inhibitor. It may selectively target specific kinases, potentially modulating cellular processes and disease pathways .
- Application : Researchers have explored this compound’s antiviral properties. It could inhibit viral replication or entry, making it a potential candidate for antiviral drug development .
- Application : Studies suggest that 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine might exhibit anti-inflammatory effects. It could be investigated further for its potential in managing inflammatory conditions .
- Application : This compound’s activity against cancer cells has been explored. It may interfere with tumor growth, angiogenesis, or metastasis .
- Application : Researchers have investigated whether 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine has neuroprotective effects. It could potentially mitigate neuronal damage or enhance neural repair mechanisms .
- Application : Scientists use this compound as a tool to study specific cellular pathways. Its interactions with proteins, nucleic acids, or other biomolecules provide insights into cellular functions .
Kinase Inhibitors
Antiviral Agents
Anti-Inflammatory Activity
Cancer Therapeutics
Neurological Disorders
Chemical Biology Probes
Mechanism of Action
Target of Action
The primary target of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis within certain cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death in tumor cells .
Result of Action
The compound has shown superior cytotoxic activities against certain cell lines . For instance, it has demonstrated significant inhibitory activity with IC50 values in the nanomolar range, indicating its potent anti-proliferative effects .
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statement H302 indicates that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .
Future Directions
While specific future directions for 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine are not available, research into pyrimidine derivatives continues to be a promising area in the development of new anticancer drugs . Further exploration of the structure-activity relationship (SAR) of these compounds could lead to the discovery of more potent and efficacious anticancer drugs .
properties
IUPAC Name |
3-bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-3-2-1-8-5(7)9-4(2)11-10-3/h1H,(H,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITNWCAUPNRMES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=NNC(=C21)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681031 |
Source
|
Record name | 3-Bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
944903-06-4 |
Source
|
Record name | 3-Bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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